molecular formula C12H15BrN2 B1452424 N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine CAS No. 1220036-16-7

N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine

Cat. No. B1452424
M. Wt: 267.16 g/mol
InChI Key: NLJLHZBYNVLLLE-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine is a chemical compound with the molecular formula C12H15BrN2 . It belongs to the class of pyridine derivatives and contains both an amino group and an allyl group. The compound’s structure consists of a pyridine ring substituted with a methyl group, a bromine atom, and two allyl (propen-2-yl) groups.



Synthesis Analysis

The synthesis of N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine involves several steps. While I don’t have specific papers on this compound, typical synthetic approaches include bromination of 3-methylpyridine followed by N-alkylation with allyl bromide. Further purification and characterization are essential to obtain a high yield and pure product.



Molecular Structure Analysis

The molecular weight of N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine is approximately 267.16 g/mol . Its IUPAC Standard InChI representation is: InChI=1S/C12H15BrN2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8). The compound’s structure includes a pyridine ring with the bromine and methyl substituents, as well as the two allyl groups.



Chemical Reactions Analysis

N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine can participate in various chemical reactions, including nucleophilic substitutions, allylation reactions, and cross-coupling reactions. These reactions can lead to the modification of its functional groups or the formation of new derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine is not readily available in the literature.

  • Solubility : It is likely soluble in organic solvents due to the presence of the allyl groups.

  • Color : The compound may appear as a white to light yellow solid.

  • Odor : No specific odor information is reported.


Scientific Research Applications

Chemical Synthesis and Material Science

N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine and related pyridine derivatives are valuable synthons in chemical synthesis. For instance, these compounds are utilized in palladium-catalyzed Suzuki cross-coupling reactions to produce novel pyridine-based molecules, which display diverse biological activities and can serve as chiral dopants for liquid crystals (Ahmad et al., 2017). Additionally, pyridine derivatives are crucial in creating polymers with unique physical properties due to their biologically active substances or structural utility (Stankevičiūtė et al., 2016).

Biotechnological and Pharmaceutical Research

Pyridinesulfonamide fragments, found in similar pyridine compounds, are widely applied in novel drug developments. Research on the stereoisomers of pyridinesulfonamide derivatives reveals that they can inhibit specific kinase activities, which is crucial for developing anticancer agents (Zhou et al., 2015).

Environmental Applications

Derivatives of pyridine, akin to N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine, are also significant in environmental science. For example, superabsorbent hydrogels based on pyridine derivatives have been developed for the efficient removal of anionic dyes from water, showcasing their potential in wastewater treatment and environmental cleanup (Patel & Patel, 2013).

Safety And Hazards


  • Toxicity : As with any chemical compound, caution is necessary. Avoid inhalation, skin contact, and ingestion. Refer to safety data sheets (SDS) for detailed safety information.

  • Handling : Use appropriate protective equipment (gloves, goggles, lab coat) when working with this compound.

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential pharmacological applications.

  • Derivatives : Synthesizing and studying derivatives with modified substituents.

  • Mechanistic Studies : Understanding its interactions with biological targets.


properties

IUPAC Name

5-bromo-3-methyl-N,N-bis(prop-2-enyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-4-6-15(7-5-2)12-10(3)8-11(13)9-14-12/h4-5,8-9H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJLHZBYNVLLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(CC=C)CC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-5-bromo-3-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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